2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Description
2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 4-chlorobenzoylamino group and at position 4 with a carboxylic acid moiety. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is a common scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding.
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-7-3-1-6(2-4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJACERFCHOATIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the acylation of a thiazole derivative with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorobenzoyl group or to modify the thiazole ring.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified thiazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Antidiabetic Activity
Recent studies have highlighted the antidiabetic properties of thiazole derivatives, including 2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid. In experiments conducted on streptozotocin-induced diabetic rats, this compound demonstrated significant reductions in blood glucose levels and improvements in insulin sensitivity. It also exhibited antioxidant and anti-inflammatory effects by decreasing levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .
Antimicrobial Properties
Thiazole derivatives have shown promising antimicrobial activity against various pathogens. The compound has been investigated for its efficacy against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Potential
Research indicates that compounds similar to this compound possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have explored its effects on different cancer cell lines, suggesting that it may interfere with cancer cell proliferation and survival mechanisms .
Diabetes Treatment Study
In a controlled study involving diabetic rats, administration of this compound resulted in a significant decrease in hyperglycemia and improvement in lipid profiles. Histological analysis revealed restoration of pancreatic architecture, indicating potential for future diabetes treatments .
Antimicrobial Efficacy Evaluation
A series of antimicrobial assays demonstrated the effectiveness of this compound against various bacterial strains, showcasing minimum inhibitory concentrations that suggest its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid is compared to structurally related thiazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of Thiazole-4-carboxylic Acid Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 4-chlorobenzoylamino group in the target compound provides a rigid, planar structure with strong electron-withdrawing effects, likely enhancing AgrA receptor binding compared to alkyl or phenylamino substituents (e.g., 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid) . Ester derivatives (e.g., ethyl 2-(4-chlorophenylamino)-1,3-thiazole-4-carboxylate) may act as prodrugs, improving bioavailability but requiring hydrolysis to the active carboxylic acid form .
Biological Activity: Thiazole-4-carboxylic acids with electron-withdrawing groups (e.g., Cl, NO₂) show stronger anti-QS activity due to enhanced dipole interactions with AgrA’s hydrophobic pocket . Derivatives with methyl groups (e.g., 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid) exhibit antibacterial effects but may lack specificity for QS targets .
Synthetic Accessibility: The target compound is synthesized via condensation of 4-chlorobenzoyl chloride with 2-amino-1,3-thiazole-4-carboxylic acid, whereas phenyl-substituted analogs are derived from aromatic aldehydes and thiourea .
Structural-Activity Relationship (SAR) Insights
- Hydrogen Bonding : The carboxylic acid at position 4 and the benzamide NH are critical for forming hydrogen bonds with AgrA’s active site residues .
- Steric Effects : Bulky substituents (e.g., benzyl groups) at position 2 may hinder binding, as seen in 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid .
Biological Activity
2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid, with the CAS number 1082168-15-7, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature regarding its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₇ClN₂O₃S. Its structure features a thiazole ring, which is known for contributing to the biological activity of many pharmaceutical compounds. The presence of the chlorobenzoyl group may enhance its interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:
- In vitro Studies : Research indicates that compounds similar to this thiazole derivative exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported IC₅₀ values for related compounds ranging from 0.2 to 5.0 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of key signaling pathways such as VEGFR-2 and p38MAPK . Molecular docking studies have suggested that the compound can effectively bind to these targets, potentially leading to inhibited tumor growth.
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, thiazole derivatives are generally recognized for their antibacterial and antifungal properties. Related compounds have shown moderate activity against various pathogens, suggesting that this compound may also possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives:
Case Studies
Several case studies have explored the therapeutic potential of thiazole derivatives:
- Study on Anticancer Efficacy : A clinical trial involving a series of thiazole derivatives showed promising results in inhibiting tumor growth in patients with advanced solid tumors. The study noted that compounds similar to this compound exhibited significant tumor regression in a subset of patients .
- Antimicrobial Screening : Another investigation assessed a range of thiazole compounds against bacterial strains and found that modifications at the benzoyl position significantly affected antibacterial potency .
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid, and what are the critical reaction parameters?
The compound can be synthesized via a multi-step approach:
Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or esters under basic conditions.
Chlorobenzoylation : Amidation of the thiazole amino group using 4-chlorobenzoyl chloride in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI.
Carboxylic acid activation : Hydrolysis of ester-protected intermediates (e.g., ethyl esters) using aqueous NaOH or HCl .
Critical parameters :
Q. How can researchers characterize the purity and structural integrity of this compound?
- NMR spectroscopy : Confirm the presence of the 4-chlorobenzoyl group (aromatic protons at δ 7.4–8.0 ppm) and thiazole protons (δ 7.1–7.3 ppm).
- HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm; ESI-MS should show [M+H]+ peaks matching the molecular weight (e.g., ~307 g/mol).
- Elemental analysis : Validate %C, %H, %N, and %S within ±0.3% of theoretical values .
Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?
- High solubility : DMSO, DMF (>50 mg/mL).
- Moderate solubility : Methanol, ethanol (10–20 mg/mL).
- Low solubility : Water, hexane (<1 mg/mL).
Implications : Use DMSO for in vitro assays (e.g., enzyme inhibition), but ensure <1% DMSO in cell-based studies to avoid cytotoxicity .
Advanced Research Questions
Q. How does the compound interact with biological targets such as EP2/EP3 receptors, and what methodologies validate its agonist/antagonist activity?
- Mechanism : The thiazole-carboxylic acid moiety mimics endogenous ligands, enabling binding to prostaglandin E2 receptors (EP2/EP3).
- Validation methods :
- Radioligand binding assays : Use ³H-PGE2 to measure displacement in receptor-rich membranes.
- Functional assays : Monitor cAMP levels (EP2: Gs-coupled ↑cAMP; EP3: Gi-coupled ↓cAMP) in HEK293 cells transfected with receptor subtypes .
- Selectivity profiling : Test against EP1 and EP4 receptors to confirm subtype specificity (IC50 > 10 μM for non-targets) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Case example : Discrepancies in IC50 values for kinase inhibition (e.g., GSK-3β vs. CDK1).
- Troubleshooting steps :
| Study | Reported IC50 (GSK-3β) | Assay Type | Purity |
|---|---|---|---|
| A | 50 nM | FP | 98% |
| B | 200 nM | Radioactive | 90% |
Resolution : Lower purity in Study B likely introduced competitive inhibitors, skewing results .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- In silico tools :
- ADMET Prediction : Use SwissADME to estimate logP (~2.5), bioavailability (Lipinski’s rule compliant), and blood-brain barrier penetration (low).
- Molecular docking : AutoDock Vina to model interactions with EP2/EP3 receptors (key residues: Arg231, Tyr315 for EP2) .
- Validation : Compare predictions with in vivo PK data (e.g., rat plasma half-life ~2–3 hours) .
Q. What analytical methods are recommended for detecting degradation products during stability studies?
Q. How can researchers optimize the compound’s stability in aqueous buffers for long-term assays?
Q. What mechanistic insights explain the compound’s inhibitory effects on enzymes like COX-2 or AMPK?
- COX-2 inhibition : The chlorobenzoyl group occupies the hydrophobic pocket near the heme cofactor, blocking arachidonic acid binding.
- AMPK modulation : Thiazole ring interactions with the γ-subunit allosteric site alter ATP/ADP sensing .
Supporting data :
| Enzyme | IC50 | Mechanism |
|---|---|---|
| COX-2 | 1.2 μM | Competitive inhibition |
| AMPK | 0.8 μM | Allosteric activation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
